CP-113818 was developed by Pfizer Inc. as part of research aimed at understanding the role of cholesterol metabolism in disease processes. It is classified as an ACAT inhibitor, which means it specifically targets the enzyme responsible for the esterification of cholesterol, thereby influencing lipid metabolism and cellular functions related to cholesterol homeostasis .
The synthesis of CP-113818 involves several steps typical for the production of small-molecule inhibitors. While specific proprietary details are often withheld in scientific literature, general methods include:
The exact parameters (temperature, reaction time, solvents) are critical for optimizing yield and purity but are typically proprietary information .
CP-113818 primarily participates in biochemical reactions where it acts as an inhibitor of cholesterol esterification. Key reactions include:
Experimental studies have demonstrated that treatment with CP-113818 can significantly reduce levels of amyloid beta-peptide in neuronal cultures, indicating its role in modulating lipid-related pathways associated with Alzheimer's disease pathology .
The mechanism of action for CP-113818 involves its interaction with the ACAT enzyme:
Studies have shown that this mechanism is particularly effective in models of Alzheimer's disease, where reduced amyloid plaque formation correlates with improved cognitive function .
CP-113818 has several significant applications in scientific research and potential therapeutic contexts:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: